Atuveciclib is classified as an antineoplastic agent, specifically targeting CDK9, which plays a crucial role in regulating transcriptional elongation by RNA polymerase II. It was identified through a collaborative effort in medicinal chemistry aimed at optimizing lead compounds for enhanced selectivity and efficacy against cancer cells. The compound's development involved extensive studies on its pharmacological properties and its ability to inhibit the phosphorylation of serine 2 on the carboxy-terminal domain of RNA polymerase II, leading to decreased MYC protein expression in hematological malignancies .
The synthesis of atuveciclib involves multiple steps, starting from lead compound BAY 958. The general synthetic route includes:
This multi-step synthesis highlights the complexity involved in producing atuveciclib while ensuring high selectivity towards its target.
Atuveciclib has a molecular formula of C_{18}H_{18}F_{N}_{5}O_{2}S and a molecular weight of approximately 387.431 g/mol. The structure features:
The structural representation can be summarized as follows:
COC1=CC(F)=CC=C1C2=NC=NC(NC3=CC=CC(C[S@](C)(=N)=O)=C3)=N2
ACWKGTGIJRCOOM-HHHXNRCGSA-N
This unique structure contributes to its selectivity and potency against CDK9 .
Atuveciclib primarily functions through its interaction with CDK9, inhibiting its kinase activity. Key reactions include:
These reactions are pivotal in its therapeutic application against malignancies characterized by aberrant transcriptional regulation.
Atuveciclib operates by selectively inhibiting CDK9 within the PTEFb complex. This complex is essential for the phosphorylation of RNA polymerase II, facilitating transcription elongation. By blocking this process, atuveciclib effectively reduces the expression of oncogenes such as MYC, which are critical for tumor growth and survival .
Additionally, studies have shown that atuveciclib enhances the effects of other chemotherapeutics like cisplatin and exhibits inhibitory effects on cancer stem-like cells in breast cancer models .
Key physical and chemical properties of atuveciclib include:
These properties are crucial for its formulation and delivery in clinical settings .
Atuveciclib has shown promise in various scientific applications:
Clinical trials have demonstrated its potential efficacy, although further studies are needed to fully establish its therapeutic profile .
Atuveciclib (BAY-1143572) is a highly selective inhibitor of positive transcription elongation factor b (P-TEFb), a heterodimer of cyclin-dependent kinase 9 (CDK9) and cyclin T1 (CycT1). Its inhibitory activity against CDK9/CycT1 is characterized by an IC₅₀ of 13 nM, with >50-fold selectivity over other CDKs. This specificity arises from its unique interaction with the ATP-binding pocket of CDK9. The compound features an (R)-sulfoximine group that forms critical hydrogen bonds with hinge region residues Cys106 and Glu107, while its fluorinated phenyl moiety occupies a hydrophobic pocket adjacent to the gatekeeper residue Phe103. This binding mode disrupts the kinase's ability to phosphorylate its primary substrate, the carboxyl-terminal domain (CTD) of RNA polymerase II (RNA Pol II) [4] [8].
Table 1: Selectivity Profile of Atuveciclib Against CDK Family Members
CDK/Cyclin Complex | IC₅₀ (nM) | Selectivity Ratio vs. CDK9/CycT1 |
---|---|---|
CDK9/CycT1 | 6–13 | 1x |
CDK9/CycT1 (human) | 13 | 1x |
CDK3/CycE | 890 | 68x |
CDK2/CycE | 1000 | 77x |
CDK1/CycB | 1100 | 85x |
CDK5/p35 | 1600 | 123x |
Source: Biochemical kinase assays reported in [4] [8]
Binding kinetics studies reveal rapid association (kₒₙ = 4.2 × 10⁵ M⁻¹s⁻¹) and moderate dissociation rates (kₒff = 1.8 × 10⁻³ s⁻¹), yielding a dissociation constant (K_d) of 4.3 nM. This sustained target engagement is facilitated by the sulfoximine group’s ionic interactions with the kinase’s catalytic lysine (Lys48), stabilizing the inactive conformation of CDK9. Molecular dynamics simulations confirm that Atuveciclib induces a conformational shift in the activation loop (residues 166–170), preventing ATP binding and cyclin-induced activation [7] [8].
CDK9-mediated phosphorylation of Ser2 residues within the heptapeptide repeats (YSPTSPS) of RNA Pol II’s CTD is essential for transcriptional elongation. Atuveciclib disrupts this process by competitively inhibiting CDK9’s catalytic activity, leading to rapid depletion of phospho-Ser2 RNA Pol II (pSer2). In human cervical cancer (HeLa) cells, 200 nM Atuveciclib reduces pSer2 levels by >80% within 30 minutes. This inhibition prevents the release of RNA Pol II from promoter-proximal pausing, effectively halting the transcription of short-lived mRNAs, particularly those encoding survival and inflammation regulators [2] [5] [8].
The compound’s transcriptional blockade extends to negative elongation factors (NELF) and DRB sensitivity-inducing factor (DSIF). In vivo studies using psoriasis-like dermatitis models demonstrate that Atuveciclib (25 mg/kg) reduces pSer2 by 75% in skin lesions within 6 hours, coinciding with diminished transcription of interleukin (IL)-17A, TNF-α, and IFN-γ. Similarly, in intervertebral disc degeneration (IVDD) models, 200 nM Atuveciclib suppresses IL-1β-induced phosphorylation of RNA Pol II at Ser2 in nucleus pulposus cells, downregulating matrix metalloproteinases (MMP-13) and inflammatory mediators via NF-κB pathway inhibition [2] [5].
Table 2: Time-Resolved Effects of Atuveciclib on RNA Pol II Phosphorylation
Experimental Model | Concentration/Dose | Time Point | pSer2 Reduction | Key Transcriptional Targets Affected |
---|---|---|---|---|
HeLa cells | 200 nM | 30 min | >80% | MYC, MCL1 |
IMQ-induced psoriasis mice | 25 mg/kg (oral) | 6 hr | 75% | IL-17A, TNF-α, IFN-γ |
IVDD rat model | 200 nM (ex vivo) | 2 hr | 70% | MMP-13, Aggrecanases |
The transcriptional arrest induced by Atuveciclib preferentially depletes short-lived anti-apoptotic proteins, particularly myeloid cell leukemia 1 (Mcl-1) and cellular FLICE-inhibitory protein (cFlip). Mcl-1, with a half-life of <1 hour, is a critical survival factor in malignancies. In pancreatic ductal adenocarcinoma (PDAC) cells, 0.5 μM Atuveciclib reduces Mcl-1 levels by 90% within 4 hours, while cFlip decreases by 70%. This downregulation occurs post-transcriptionally, as CDK9 inhibition prevents the replenishment of rapidly degraded proteins rather than directly suppressing their mRNA [3] [6] [9].
Mcl-1 degradation primes cancer cells for extrinsic apoptosis. Atuveciclib synergizes with TNF-related apoptosis-inducing ligand (TRAIL) in gemcitabine-resistant PDAC, reducing viability by 80% compared to 40% with either agent alone. Mechanistically, Mcl-1 suppression permits BAX/BAK-mediated mitochondrial outer membrane permeabilization (MOMP), while cFlip downregulation enhances caspase-8 activation at the death-inducing signaling complex (DISC). Patient-derived xenograft (PDX) models confirm that tumors with high Mcl-1:BCL-xL ratios (>2.5) exhibit 4-fold greater apoptosis after Atuveciclib/TRAIL combination therapy than those with ratios <1 [6] [9] [10].
Table 3: Atuveciclib-Induced Modulation of Anti-Apoptotic Proteins in Cancer Models
Cancer Type | Cell Line/Model | Atuveciclib Concentration | Protein Modulation | Functional Consequence |
---|---|---|---|---|
Esophageal adenocarcinoma | FLO-1 | 100 nM | Mcl-1 ↓ 85% | Synergy with 5-fluorouracil |
Pancreatic ductal adenocarcinoma | Panc89 | 1 μM | cFlip ↓ 70% | TRAIL sensitization (viability ↓ 80%) |
Acute myeloid leukemia | MOLM-13 xenograft | 12.5 mg/kg/day | Mcl-1 ↓ 90% | Tumor growth inhibition (T/C = 0.49) |
Psoriatic inflammation | Keratinocytes | 400 nM | Mcl-1 ↓ 60% | STAT3 pathway inactivation |
Resistance to Atuveciclib-induced apoptosis correlates with compensatory BCL-xL upregulation. In PDAC, stable overexpression of BCL-xL reduces apoptosis by 60% following Atuveciclib/TRAIL treatment. However, this resistance is overcome by navitoclax (BCL-xL inhibitor), underscoring the dependency on BCL-2 family dynamics. The Mcl-1:BCL-xL mRNA ratio is predictive of sensitivity, with ratios >1.5 correlating with IC₅₀ values <100 nM in solid tumors [9] [10].
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